Human Steroid Sulfatase Inhibition: Nanomolar Potency Confirmed in BindingDB
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate demonstrates an IC50 of 8.30 nM against human steroid sulfatase in a cell-free enzymatic assay [1]. This potency places it among the more active monocyclic STS inhibitors. In contrast, the selenium analog (methyl 2-(phenylselanylmethyl)but-2-enoate) shows no reported STS inhibition data in curated databases, indicating a chalcogen-dependent activity cliff.
| Evidence Dimension | Inhibitory potency against human steroid sulfatase |
|---|---|
| Target Compound Data | IC50 = 8.30 nM |
| Comparator Or Baseline | Se analog (CAS 113806-42-1): No STS inhibition data reported in BindingDB or ChEMBL |
| Quantified Difference | Target compound shows confirmed nanomolar activity; selenium analog lacks documented activity (activity cliff). |
| Conditions | Cell-free enzymatic assay measuring inhibition of [3H]E1S hydrolysis by recombinant human STS. |
Why This Matters
Proven, quantifiable nanomolar potency against a clinically relevant target (STS) makes this compound a high-value tool for cancer and endocrinology research, unlike uncharacterized analogs.
- [1] BindingDB Entry BDBM50366532. CHEMBL518966. Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate. IC50 = 8.30 nM for human steroid sulfatase. View Source
